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molecular formula C16H19NO4 B8539052 1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester CAS No. 405267-75-6

1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester

Cat. No. B8539052
M. Wt: 289.33 g/mol
InChI Key: VOSJKSAHZRAZAY-UHFFFAOYSA-N
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Patent
US06500837B2

Procedure details

To a solution of 5-bromo-9-methoxy-2-methyl-6,11,12,13-tetrahydro-3H,6aH-3,12a-diaza-benzo[a]cyclopent[h]anthracene-1-carboxylic acid ethyl ester (Example 1, Step 9) (0.2 g, 0.42 mmol) in THF/ethanol 1:1 (30 mL) is added palladium on carbon (20%). The suspension is hydrogenated for 8 hours. The catalyst is filtered and the solution is concentrated in vacuo. Ethanol (1 mL) is added and white crystals precipitated. The solid material is filtered and recrystallized from ethanol to afford the desired product (Compound 3) (0.09 g, 54%). MS: 391.1 (M+1)+.
Name
5-bromo-9-methoxy-2-methyl-6,11,12,13-tetrahydro-3H,6aH-3,12a-diaza-benzo[a]cyclopent[h]anthracene-1-carboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]2=[C:11]3[C:20](=[C:21](Br)[CH:22]=[C:9]2[NH:8][C:7]=1[CH3:30])[CH2:19][CH:18]1N(CCC2C=C(OC)C=CC=21)C3)=[O:5])[CH3:2].C1C[O:34][CH2:33][CH2:32]1.C([OH:38])C>[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:10]2[C:9](=[CH:22][CH:21]=[C:20]([CH2:19][C:18]([O:34][CH2:33][CH3:32])=[O:38])[CH:11]=2)[NH:8][C:7]=1[CH3:30])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
5-bromo-9-methoxy-2-methyl-6,11,12,13-tetrahydro-3H,6aH-3,12a-diaza-benzo[a]cyclopent[h]anthracene-1-carboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=2C1=C1CN3CCC4=C(C3CC1=C(C2)Br)C=CC(=C4)OC)C
Name
THF ethanol
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1.C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ethanol (1 mL) is added
CUSTOM
Type
CUSTOM
Details
white crystals precipitated
FILTRATION
Type
FILTRATION
Details
The solid material is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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